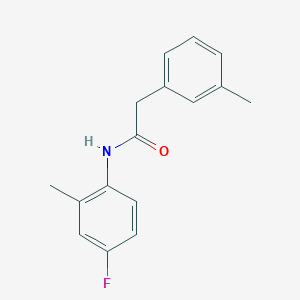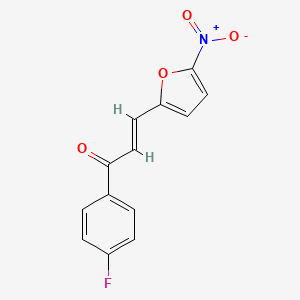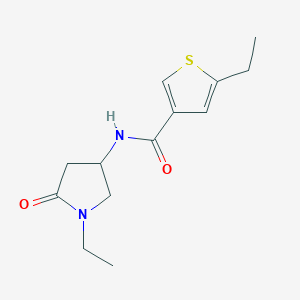![molecular formula C15H22N2O2 B5373328 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5373328.png)
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane, also known as MAPD, is a diazepane derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mécanisme D'action
The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane is not fully understood, but it is believed to act on the GABA-A receptor to enhance the inhibitory effects of GABA. This results in a decrease in neuronal excitability and a reduction in seizure activity. This compound also has anxiolytic effects, which are thought to be mediated through the modulation of the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its anticonvulsant and anxiolytic effects. This compound also has muscle relaxant properties, which are thought to be due to its ability to enhance the inhibitory effects of GABA on the motor neurons in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane has several advantages for use in laboratory experiments. It has a relatively low toxicity profile and is well-tolerated in animal models. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, there are also limitations to the use of this compound in laboratory experiments. It has poor solubility in water, which can make it difficult to administer. It also has a relatively short duration of action, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are several future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent in other areas of medicine.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent in various areas of medicine.
Méthodes De Synthèse
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane can be synthesized through a variety of methods, including the reaction of 4-methoxyphenylacetic acid with methylamine and formaldehyde. Another method involves the reaction of 4-methoxyphenylacetyl chloride with 4-methyl-1,4-diaminobutane. The synthesis of this compound is a complex process that requires precise conditions and careful attention to detail to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1-[(4-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and muscle relaxant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16-8-3-9-17(11-10-16)15(18)12-13-4-6-14(19-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRNQXFRNHQLAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine](/img/structure/B5373250.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B5373251.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5373257.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5373271.png)
![2-[(methoxyacetyl)amino]-N-propylbenzamide](/img/structure/B5373273.png)

![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5373290.png)



![1-(2-ethoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperazine](/img/structure/B5373312.png)
![4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5373317.png)
![ethyl 2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373339.png)
![1-ethyl-6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5373340.png)